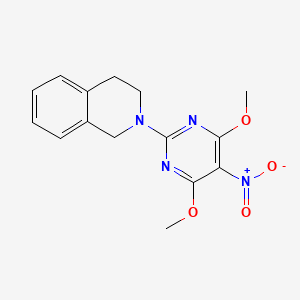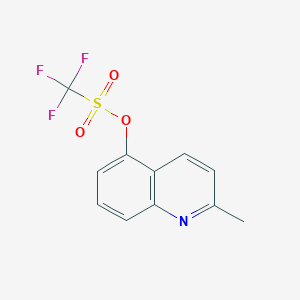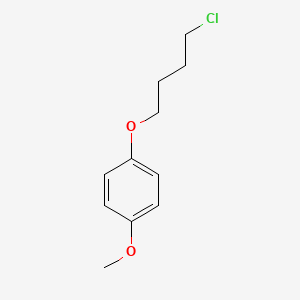
Ethyl 1-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)-3-(trifluoromethyl)-4-ethoxycarbonyl-1H-pyrazole is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its ability to enhance metabolic stability, lipophilicity, and bioavailability .
Métodos De Preparación
This process can be achieved using various reagents and catalysts, such as iridium/f-amphol and iridium/f-ampha catalysis systems, which provide a highly efficient method for the synthesis of chiral secondary 2,2,2-trifluoroethanols . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(Hydroxymethyl)-3-(trifluoromethyl)-4-ethoxycarbonyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles. Common reagents used in these reactions include sodium dithionite, zinc-sulphur dioxide, and oximes. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Hydroxymethyl)-3-(trifluoromethyl)-4-ethoxycarbonyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential use in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the development of advanced materials with improved stability and performance.
Mecanismo De Acción
The mechanism of action of 1-(Hydroxymethyl)-3-(trifluoromethyl)-4-ethoxycarbonyl-1H-pyrazole involves the interaction of its functional groups with molecular targets. The trifluoromethyl group can enhance binding affinity to biological targets, while the hydroxymethyl and ethoxycarbonyl groups can modulate the compound’s reactivity and solubility. These interactions can influence various molecular pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1-(Hydroxymethyl)-3-(trifluoromethyl)-4-ethoxycarbonyl-1H-pyrazole can be compared to other trifluoromethyl-containing compounds, such as trifluoromethyl ketones and trifluoromethylalkenes. These compounds share similar properties, such as high metabolic stability and lipophilicity, but differ in their specific functional groups and reactivity. The unique combination of hydroxymethyl and ethoxycarbonyl groups in 1-(Hydroxymethyl)-3-(trifluoromethyl)-4-ethoxycarbonyl-1H-pyrazole distinguishes it from other trifluoromethyl compounds, providing distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H9F3N2O3 |
|---|---|
Peso molecular |
238.16 g/mol |
Nombre IUPAC |
ethyl 1-(hydroxymethyl)-3-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H9F3N2O3/c1-2-16-7(15)5-3-13(4-14)12-6(5)8(9,10)11/h3,14H,2,4H2,1H3 |
Clave InChI |
AGRNJNXPEHSAKV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(N=C1C(F)(F)F)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Piperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B8592819.png)








![1,3-dihydro-3-[4-(trifluoromethyl)phenyl]-2H-imidazol-2-one](/img/structure/B8592880.png)


